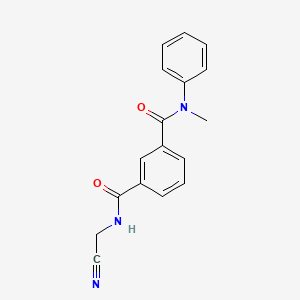![molecular formula C10H17Cl2N3O2 B2982488 2-Amino-3-[2-(dimethylamino)pyridin-4-yl]propanoic acid;dihydrochloride CAS No. 2253629-24-0](/img/structure/B2982488.png)
2-Amino-3-[2-(dimethylamino)pyridin-4-yl]propanoic acid;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-[2-(dimethylamino)pyridin-4-yl]propanoic acid;dihydrochloride is a chemical compound with the CAS Number: 2253629-24-0 . It has a molecular weight of 282.17 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-3-(2-(dimethylamino)pyridin-4-yl)propanoic acid dihydrochloride . The InChI code for this compound is 1S/C10H15N3O2.2ClH/c1-13(2)9-6-7(3-4-12-9)5-8(11)10(14)15;;/h3-4,6,8H,5,11H2,1-2H3,(H,14,15);2*1H .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Betalains: Chemistry and Biochemistry
Betalains, which share structural similarities with amino acid derivatives, have been studied for their chemosystematic markers in plants and potential health benefits. Their synthesis involves hydroxylation of tyrosine, leading to the formation of betalamic acid, which then condenses with amino acids or derivatives to form betalains. These compounds are recognized for their safety, antioxidant activity, and potential as food additives, indicating the diverse applications of amino acid derivatives in food science and nutrition (Khan & Giridhar, 2015).
Pyridine Nucleotide-Disulfide Oxidoreductases
Research on pyridine nucleotide-disulfide oxidoreductases, which include enzymes like dihydrolipoamide dehydrogenase, highlights the critical roles of these enzymes in metabolic pathways. These studies provide insights into the enzyme family's catalytic mechanisms, evolutionary diversity, and potential therapeutic applications in treating diseases related to enzyme dysfunction (Carothers, Pons, & Patel, 1989).
Chlorogenic Acid: Pharmacological Review
Chlorogenic acid, a phenolic compound with a structure involving caffeoylquinic acids, exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This underscores the importance of understanding the biochemical pathways and health implications of naturally occurring compounds and their derivatives (Naveed et al., 2018).
Environmental and Health Risks of Chemical Compounds
The environmental persistence and potential health risks of per- and polyfluoroalkyl substances (PFASs) and their alternatives, including fluoroalkylether compounds, are a growing concern. These studies highlight the necessity for continued research on the environmental fate, bioaccumulation, and toxicological impacts of synthetic chemicals, which can inform safer chemical design and regulatory policies (Wang et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2-amino-3-[2-(dimethylamino)pyridin-4-yl]propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-13(2)9-6-7(3-4-12-9)5-8(11)10(14)15;;/h3-4,6,8H,5,11H2,1-2H3,(H,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIBCHYTEKOZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-methylphenyl)-5-[1-(3-phenylpropanoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2982408.png)

![4-(4-Chloro-2-methylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2982411.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2982412.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2982418.png)

![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2982421.png)

![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2982424.png)
![N-(3-cyanothiolan-3-yl)-4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzamide](/img/structure/B2982425.png)


